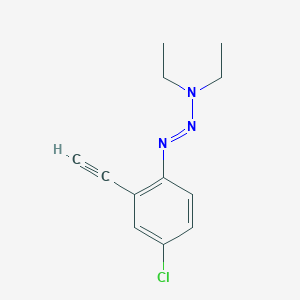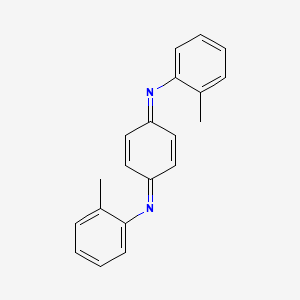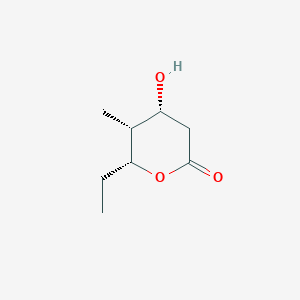amino}-2-diazonioethen-1-olate CAS No. 478369-64-1](/img/structure/B12572258.png)
1-{[Bis(trimethylsilyl)methyl](cyclohexyl)amino}-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound features a diazonium group, which is a functional group commonly used in organic synthesis, particularly in the formation of azo compounds. The presence of the bis(trimethylsilyl)methyl and cyclohexyl groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
The synthesis of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate typically involves multiple steps. One common method includes the reaction of bis(trimethylsilyl)methylamine with cyclohexylamine, followed by the introduction of a diazonium group through diazotization. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and low temperatures to stabilize the diazonium intermediate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of azo compounds, which are important in dye and pigment industries.
Biology: The compound can be used as a labeling reagent in biological studies to track molecular interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate involves the reactivity of the diazonium group. This group can undergo various reactions, such as coupling with aromatic compounds to form azo compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the reactions.
Comparison with Similar Compounds
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate can be compared with other diazonium compounds, such as:
1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate: Similar structure but with different substituents.
Bis(trimethylsilyl)amine: Another compound with trimethylsilyl groups, used in different applications. The uniqueness of 1-{Bis(trimethylsilyl)methylamino}-2-diazonioethen-1-olate lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
478369-64-1 |
|---|---|
Molecular Formula |
C15H31N3OSi2 |
Molecular Weight |
325.60 g/mol |
IUPAC Name |
N-[bis(trimethylsilyl)methyl]-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C15H31N3OSi2/c1-20(2,3)15(21(4,5)6)18(14(19)12-17-16)13-10-8-7-9-11-13/h12-13,15H,7-11H2,1-6H3 |
InChI Key |
YONNTXOPOQUHBB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(N(C1CCCCC1)C(=O)C=[N+]=[N-])[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)

![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)



![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)

![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
